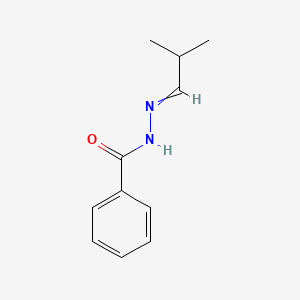

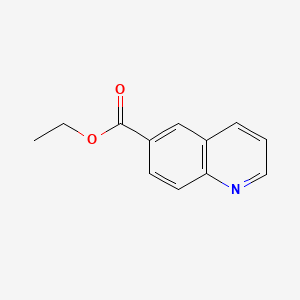

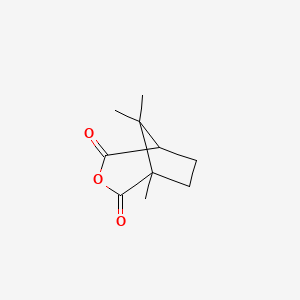

![molecular formula C8H7N3 B1294894 3-甲基苯并[1,2,4]三嗪 CAS No. 6299-94-1](/img/structure/B1294894.png)

3-甲基苯并[1,2,4]三嗪

描述

3-Methylbenzo[1,2,4]triazine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

Triazines and tetrazines, including 3-Methylbenzo[1,2,4]triazine, are synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Notably, these compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The 3-Methylbenzo[1,2,4]triazine molecule contains a total of 19 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .Physical And Chemical Properties Analysis

3-Methylbenzo[1,2,4]triazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 145.16 . The storage temperature is between 2-8°C .科学研究应用

-

Biological Applications

- Triazine and tetrazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal .

- They are building blocks and have provided a new dimension to the design of biologically important organic molecules .

- The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

-

Adsorption-Based Extraction Techniques

- Triazine-based materials have been developed as adsorbents with potential for environmental pollutants .

- They have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects .

-

Heterogeneous Catalysis and Photocatalysis

-

Separation and Storage

-

Energy-Related Functions

-

Cytotoxic Activity

-

Photophysical Features

- The application of 1,3,5-triazine scaffold is comparatively higher than the 1,3,5-benzene, because of having high electron pulling effect and considerable nucleophilic susceptibility .

- Photophysical features of triphenyl triazine derivatives can be identified in dichloromethane .

- Upon participation of two active electronic transitions to its .

-

Synthesis and Reactivity

- The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

- Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

-

Catalytic Systems

-

Photophysical Features

- The application of 1,3,5-triazine scaffold is comparatively higher than the 1,3,5-benzene, because of having high electron pulling effect and considerable nucleophilic susceptibility .

- Photophysical features of triphenyl triazine derivatives can be identified in dichloromethane .

- Upon participation of two active electronic transitions to its .

-

Synthesis and Reactivity

- The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

- Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

-

Catalytic Systems

安全和危害

The safety data sheet for 3-Methylbenzo[1,2,4]triazine indicates that it is harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

未来方向

Triazines and tetrazines have provided a new dimension to the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . The recent advances made in metal-mediated/catalyzed synthesis of triazine derivatives will assist chemists in comprehending the issues associated with the present methods as well as future prospects .

属性

IUPAC Name |

3-methyl-1,2,4-benzotriazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-6-9-7-4-2-3-5-8(7)11-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYHCYCLQJYTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212202 | |

| Record name | 1,2,4-Benzotriazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzo[1,2,4]triazine | |

CAS RN |

6299-94-1 | |

| Record name | 1,2,4-Benzotriazine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzotriazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

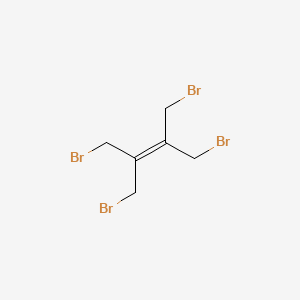

![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)